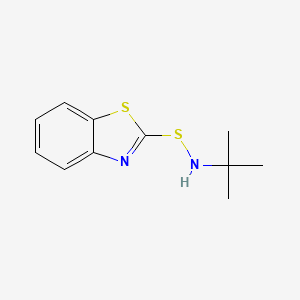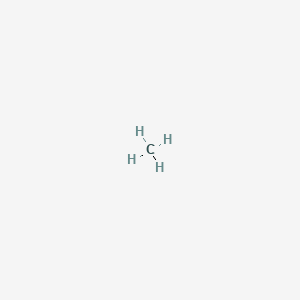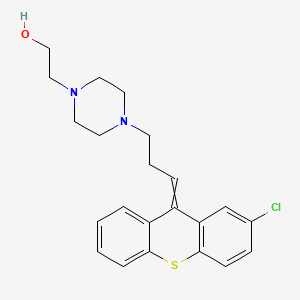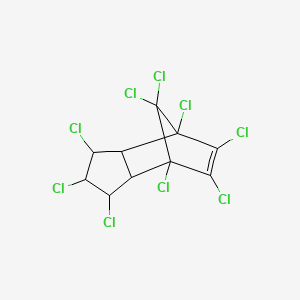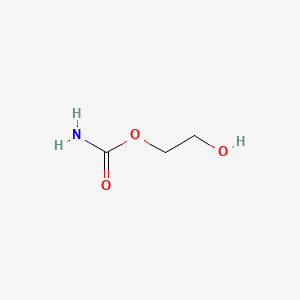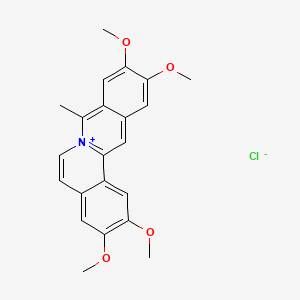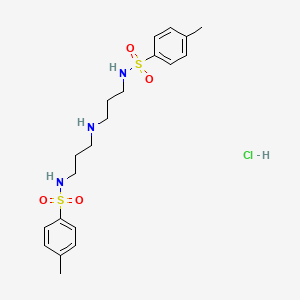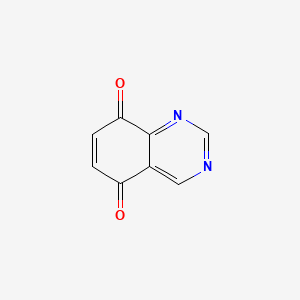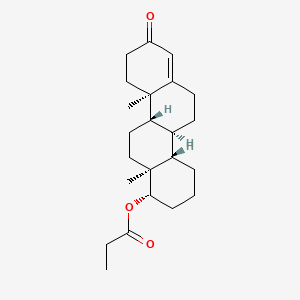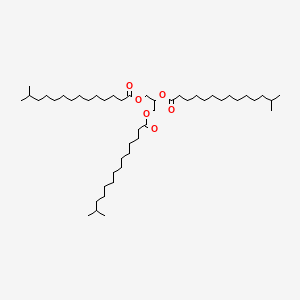
13-Methyltetradecanoin tri-(13-methyltetradecanoyl)glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TG(I-15:0/i-15:0/i-15:0), also known as 13-MTDG or tracylglycerol(45:0), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. TG(I-15:0/i-15:0/i-15:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(I-15:0/i-15:0/i-15:0) has been found in human adipose tissue, and has also been primarily detected in blood. Within the cell, TG(i-15:0/i-15:0/i-15:0) is primarily located in the membrane (predicted from logP) and adiposome.
Applications De Recherche Scientifique
Apoptosis Induction in Cancer Cells
- Study 1 : 13-Methyltetradecanoic acid (13-MTD), a branched-chain saturated fatty acid, has been shown to induce apoptotic cell death in human cancer cells, including SKBR-3 breast cancer cells. The incorporation of 13-MTD into cellular lipids leads to apoptosis via a caspase-independent death pathway, indicating its potential in cancer therapy (Wongtangtintharn et al., 2005).
- Study 2 : 13-MTD has shown effectiveness in inhibiting the growth of various human cancer cell lines both in vitro and in vivo. Its administration led to rapid induction of apoptosis and significant in vivo growth inhibition of orthotopic tumor implants, highlighting its potential as a chemotherapy agent (Yang et al., 2000).
Metabolic Studies and Lipid Analysis
- Study 3 : Using 13C NMR spectroscopy, researchers have analyzed the structure and metabolism of triacylglycerols in rat epididymal fat pad adipocytes, demonstrating the utility of this technique in studying lipid dynamics and metabolism (Sillerud et al., 1986).
- Study 4 : Investigations into the metabolism of glycerol-1,2,3-tris(methylsuccinate) in hepatocytes from diabetic rats revealed insights into gluconeogenesis and potential therapeutic implications for diabetes treatment (Ladrière et al., 1999).
Miscellaneous Applications
- Study 5 : The synthesis and analysis of novel iso-branched ether lipids in the myxobacterium Myxococcus xanthus showed specific markers of developmental sporulation, indicating the importance of these lipids in biological processes (Ring et al., 2006).
- Study 6 : Research into the fermentative utilization of glycerol by Escherichia coli for the production of fuels and chemicals demonstrated glycerol's potential as a feedstock in biotechnological applications (Murarka et al., 2007).
Propriétés
Numéro CAS |
75929-60-1 |
|---|---|
Nom du produit |
13-Methyltetradecanoin tri-(13-methyltetradecanoyl)glycerol |
Formule moléculaire |
C48H92O6 |
Poids moléculaire |
765.2 g/mol |
Nom IUPAC |
2,3-bis(13-methyltetradecanoyloxy)propyl 13-methyltetradecanoate |
InChI |
InChI=1S/C48H92O6/c1-42(2)34-28-22-16-10-7-13-19-25-31-37-46(49)52-40-45(54-48(51)39-33-27-21-15-9-12-18-24-30-36-44(5)6)41-53-47(50)38-32-26-20-14-8-11-17-23-29-35-43(3)4/h42-45H,7-41H2,1-6H3 |
Clé InChI |
ATHJFCYJNFYRRF-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCC(C)C |
SMILES canonique |
CC(C)CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCC(C)C |
Autres numéros CAS |
75929-60-1 |
Description physique |
Solid |
Synonymes |
13-methyltetradecanoin tri-(13-methyltetradecanoyl)glycerol 13-MTDG |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



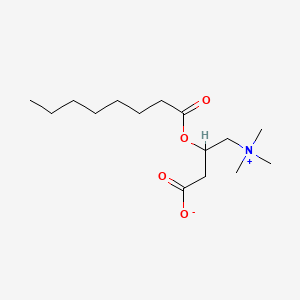
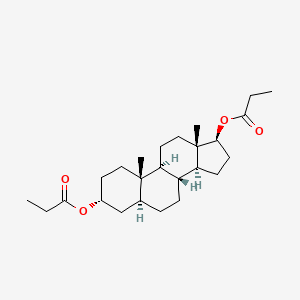
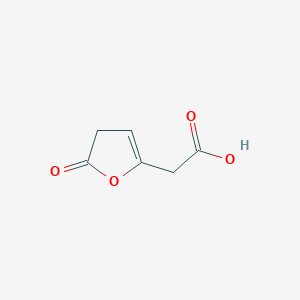
![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1202739.png)
